2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid

Description

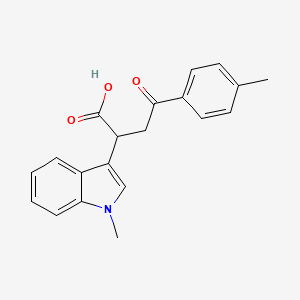

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid is a synthetic small molecule characterized by a 4-oxobutanoic acid backbone substituted with a 1-methylindol-3-yl group at the 2-position and a 4-methylphenyl group at the 4-position. Its structure combines an indole moiety (a heterocyclic aromatic system) with a methyl-substituted phenyl group, conferring unique physicochemical and biological properties.

Functionally, structurally similar compounds exhibit anti-auxin activity, which disrupts plant hormone signaling pathways, leading to growth inhibition or senescence .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13-7-9-14(10-8-13)19(22)11-16(20(23)24)17-12-21(2)18-6-4-3-5-15(17)18/h3-10,12,16H,11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFEDIZUACLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The methyl group is introduced at the 1-position of the indole ring through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of reactions, including Friedel-Crafts acylation to attach the 4-methylphenyl group, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce specific functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid with structurally related 4-oxobutanoic acid derivatives, emphasizing substituent effects on properties and bioactivity.

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

| Compound Name | Substituents (2-position) | Substituents (4-position) | Molecular Formula | Molar Mass (g/mol) | Key Properties/Bioactivity | Reference |

|---|---|---|---|---|---|---|

| Target Compound | 1-Methylindol-3-yl | 4-Methylphenyl | C₁₉H₁₇NO₃ | 307.35 | Likely anti-auxin activity; enhanced lipophilicity | [3], [10] |

| 4-(4-Bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | 1H-Indol-3-yl | 4-Bromophenyl | C₁₈H₁₄BrNO₃ | 372.21 | Higher molecular weight; bromine enhances electrophilicity | [5] |

| 4-(4-Bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid | 7-Ethyl-1H-indol-3-yl | 4-Bromophenyl | C₂₀H₁₈BrNO₃ | 400.27 | Ethyl group increases steric bulk; potential altered binding kinetics | [7] |

| 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenyl)-4-oxobutanoic acid | (Acetylsulfanyl)methyl | 4-Methylphenyl | C₁₄H₁₆O₄S | 280.34 | Sulfur-containing substituent may improve solubility or redox activity | [10] |

| Auxinole (4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid) | 1H-Indol-3-yl | 2,4-Dimethylphenyl | C₂₀H₁₉NO₃ | 321.37 | Proven anti-auxin activity; dimethylphenyl enhances hydrophobicity | [3] |

| BP-IAA (4-([1,1’-biphenyl]-4-yl)-2-(1H-indol-3-yl)-4-oxobutanoic acid) | 1H-Indol-3-yl | Biphenyl-4-yl | C₂₄H₁₉NO₃ | 369.42 | Extended aromatic system improves receptor binding affinity | [3] |

Key Comparisons:

Halogenated Phenyl Groups (e.g., bromine in ) increase molecular weight and polarity, which could enhance binding to hydrophobic pockets in target proteins but reduce cellular uptake .

Lipophilicity and Solubility :

- The methyl groups on both the indole and phenyl rings in the target compound likely elevate its logP value compared to analogs like BP-IAA (which has a biphenyl group) or sulfur-containing derivatives (). This may improve membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- Derivatives with sulfur-containing groups (e.g., ) are synthesized via Michael additions, while halogenated analogs () require bromine/chlorine incorporation during Friedel-Crafts acylation, which can complicate purification .

Biological Activity Trends :

- Anti-auxin activity is highly dependent on the indole moiety and aryl group bulkiness . For example, BP-IAA’s biphenyl group enhances receptor antagonism, whereas methyl groups (as in the target compound) may optimize steric compatibility with specific auxin-binding pockets .

Research Findings and Implications

- Anti-Auxin Specificity: Methylation at the indole 1-position (target compound) could reduce metabolic degradation compared to non-methylated indole derivatives, prolonging bioactivity in plant tissues .

- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., 7-ethylindole in ) correlate with reduced mobility in plant vasculature, suggesting that the target compound’s methyl groups strike a balance between stability and transport efficiency .

- Herbicidal Potential: Analogous compounds with electron-withdrawing groups (e.g., bromine in ) exhibit stronger herbicidal effects but may lack selectivity, whereas methylated derivatives (like the target compound) could offer improved specificity .

Biological Activity

2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid, a complex organic compound belonging to the indole derivatives, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Chemical Formula: C20H19NO3

- CAS Number: 54104-22-2

- Molecular Weight: 333.37 g/mol

Structure

The compound features an indole core, which is known for its significant biological properties, and a butanoic acid moiety that contributes to its chemical reactivity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity.

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival.

- Case Study: In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| Murine Sarcoma | 0.7 |

| Human Breast Cancer | 1.5 |

| Human Colon Cancer | 2.0 |

Antimicrobial Activity

The compound has shown notable antimicrobial properties against a range of pathogens.

- Study Findings: In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated.

- Mechanism: It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a role in inflammation.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays.

- Results:

| Assay Type | Scavenging Activity (%) at 50 µg/mL |

|---|---|

| DPPH | 94.85 |

| ABTS | 80.56 |

Synthetic Routes

The synthesis involves multiple steps, including:

- Indole Core Formation: Fischer indole synthesis is commonly employed.

- Methylation: Methyl iodide is used to introduce the methyl group at the indole's 1-position.

- Butanoic Acid Moiety Formation: This is achieved through Friedel-Crafts acylation.

Chemical Reactivity

The compound can undergo various reactions:

- Oxidation: Can be oxidized to introduce additional functional groups.

- Reduction: Reduction reactions can yield alcohols or alkanes depending on conditions.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid?

Answer:

The synthesis typically involves two key steps:

Friedel-Crafts Acylation : Introduce the 4-methylphenyl group to a maleic anhydride backbone, forming the 4-oxobutanoic acid scaffold. This reaction requires Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions to optimize yield .

Indole Substitution : Attach the 1-methylindole moiety via Michael addition. Thioglycolic acid derivatives (e.g., thioglycolic acid) can act as nucleophiles, reacting with α,β-unsaturated ketones in the oxobutanoic intermediate. Solvent choice (e.g., DMF) and temperature (60–80°C) are critical for regioselectivity .

Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ketone C=O at ~200 ppm in ¹³C NMR) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for indole and methylphenyl groups) and methyl substituents (δ ~2.5 ppm) .

- ¹³C NMR : Confirm ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) functionalities .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the oxobutanoic backbone and indole orientation .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column and UV detection at λ = 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

Answer:

Comparative Assays : Standardize testing conditions (e.g., cell lines, incubation time) across studies. For example, use RAW 264.7 macrophages for anti-inflammatory assays and E. coli for antimicrobial screening .

Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., halogenated indoles or substituted phenyl groups) to isolate active pharmacophores. For instance, replacing the methyl group on indole with fluorine may enhance antimicrobial activity .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 (anti-inflammatory) or bacterial topoisomerases (antimicrobial) .

Advanced: How to design experiments to study enzyme inhibition mechanisms involving this compound?

Answer:

Enzyme Kinetics :

- Determine IC₅₀ values using dose-response curves (e.g., 0.1–100 µM concentration range).

- Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

Molecular Docking : Map binding sites on target enzymes (e.g., COX-2 or HIV protease) using PDB structures (e.g., 5KIR for COX-2). Prioritize residues within 4 Å of the ligand for mutagenesis studies .

Site-Directed Mutagenesis : Validate predicted interactions by mutating key residues (e.g., Arg120 in COX-2) and measuring changes in inhibition potency .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pH 3–7), affecting solubility. Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .

- Light and Temperature : Store at –20°C in amber vials to prevent ketone oxidation or indole ring decomposition .

- Long-Term Stability : Monitor degradation via LC-MS over 6 months; >90% stability is acceptable for most studies .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:

Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water mix). Analyze space group (e.g., P2₁/c) and bond lengths (e.g., C=O at 1.21 Å) to confirm planar geometry of the oxobutanoic moiety .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and solvent) to explain packing behavior .

Comparative Analysis : Overlay experimental XRD data with DFT-optimized structures (e.g., Gaussian 16) to validate computational models .

Basic: What solvents are optimal for derivatizing this compound without side reactions?

Answer:

- Polar Aprotic Solvents : Use DMF or DMSO for nucleophilic substitutions (e.g., esterification of the carboxylic acid group) due to high solubility and minimal proton interference .

- Avoid Protic Solvents : Methanol or water may hydrolyze the ketone or indole groups under acidic/basic conditions .

- Reaction Monitoring : Track derivatization progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced: What strategies enhance the compound’s bioavailability in pharmacological studies?

Answer:

Prodrug Design : Convert the carboxylic acid to an ethyl ester to improve membrane permeability. Hydrolyze in vivo via esterases .

Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release. Characterize encapsulation efficiency (>80%) via UV-Vis spectroscopy .

LogP Optimization : Modify substituents (e.g., replace methylphenyl with trifluoromethyl) to achieve logP ~2–3 for balanced hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.